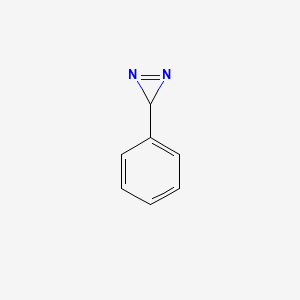
5-Methoxychroman-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxychroman-2-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a fused benzene and dihydropyran ring structure, with a methoxy group at the 5th position and a carbonyl group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxychroman-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the visible-light synthesis via a doubly decarboxylative Giese reaction. This reaction involves the use of visible light, a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxychroman-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carbonyl group to an alcohol.
Substitution: This can replace the methoxy group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a hydroxyl group at the carbonyl position .
Aplicaciones Científicas De Investigación
5-Methoxychroman-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activities, such as anti-inflammatory and antioxidant properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-Methoxychroman-2-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and affect cellular signaling pathways. For instance, it has been shown to inhibit enzymes like diacylglycerol acyltransferase and protein tyrosine phosphatase, which are involved in metabolic and signaling processes .
Comparación Con Compuestos Similares
Chroman-4-one: Lacks the methoxy group at the 5th position but shares a similar core structure.
Chroman-2-one: Similar structure but without the methoxy group.
Thiochroman-4-one: Contains a sulfur atom instead of an oxygen atom in the ring structure.
Uniqueness: 5-Methoxychroman-2-one is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
5-methoxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C10H10O3/c1-12-8-3-2-4-9-7(8)5-6-10(11)13-9/h2-4H,5-6H2,1H3 |
Clave InChI |
JUPBIJIFUZTSKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1CCC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)



![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)
